Cas no 31460-26-1 (2-Butenoic acid,4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)-)

2-Butenoic acid,4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- structure
31460-26-1 structure
Product name:2-Butenoic acid,4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)-
CAS No:31460-26-1
MF:C11H11NO4
MW:221.20934
CID:320304
PubChem ID:1551103

2-Butenoic acid,4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-[(2-methoxyphenyl)amino]-4-oxo-, (2Z)-
    • (Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid
    • (2-methoxy-phenyl)-maleamic acid
    • (2-Methoxy-phenyl)-maleamidsaeure
    • (2Z)-4-[(2-methoxyphenyl)amino]-4-oxobut-2-enoic acid
    • 2-methoxymaleanilic acid
    • 4-(2-methoxyanilino)-4-oxo-2-butenoic acid
    • AC1LT4LH
    • AH-357
    • HMS2601O16
    • Maleinsaeure-mono-(2-methoxy-anilid)
    • Maleinsaeure-mono-2-methoxy-anilid
    • N-(2-methoxy-phenyl)-maleamic acid
    • N-(2-Methoxy-phenyl)-maleinamidsaeure
    • NSC62642
    • N-(2-METHOXYPHENYL)MALEAMIC ACID
    • 4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
    • DTXSID40364350
    • NSC-62642
    • (Z)-4-((2-Methoxyphenyl)amino)-4-oxobut-2-enoic acid
    • SCHEMBL10940731
    • AH-357/04299004
    • MLS000685466
    • AKOS000296021
    • (2Z)-3-[(2-METHOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
    • AB00075301-01
    • 36847-94-6
    • CHEMBL1565768
    • SR-01000198621
    • STR05321
    • SMR000312430
    • SR-01000198621-1
    • 4-(2-methoxyanilino)-4-oxobut-2-enoic acid
    • 31460-26-1
    • Inchi: InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+
    • InChI Key: HGLMERMZXFKZOL-VOTSOKGWSA-N
    • SMILES: OC(/C=C/C(NC1=CC=CC=C1OC)=O)=O

Computed Properties

  • Exact Mass: 221.06883
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 0.8

Experimental Properties

  • PSA: 75.63

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